molecular formula C10H13ClFNO2 B3305967 Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 925412-81-3

Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No.: B3305967
CAS No.: 925412-81-3
M. Wt: 233.67
InChI Key: FTWIARNFLMJNJP-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (C₁₀H₁₃ClFNO₂; molecular weight: 233.67 g/mol) is a chiral organic compound featuring a 4-fluorophenyl group, an amino group at the β-position, and a methyl ester moiety . It exists as enantiomers: the (3R)- and (3S)-configurations (e.g., CAS 1217977-33-7 for the R-form and 1246174-74-2 for the S-form) . The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications. Its structure combines aromatic fluorination, which modulates electronic properties, with an amino-ester backbone critical for reactivity in peptide synthesis or drug intermediates .

Properties

IUPAC Name

methyl 3-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWIARNFLMJNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925412-81-3
Record name methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or fluorophenyl derivatives.

Scientific Research Applications

Chemistry

Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is utilized in various synthetic pathways, including:

  • Esterification : The compound is synthesized via the esterification of 3-amino-3-(4-fluorophenyl)propanoic acid with methanol, often using hydrochloric acid as a catalyst.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form ketones or carboxylic acids and reduction to yield primary amines or alcohols .

Biological Research

In biological studies, this compound is employed to investigate:

  • Enzyme-Substrate Interactions : Its structural features allow researchers to study how it interacts with enzymes and other proteins.
  • Protein-Ligand Binding : The binding affinity of this compound to various receptors can be analyzed to understand its potential pharmacological effects .

Medicinal Chemistry

This compound has been investigated for potential use in developing new pharmaceuticals, particularly for:

  • Neurological Disorders : Research indicates that it may play a role in modulating pathways related to neurological functions.
  • Anticancer Activity : Preliminary studies suggest it may serve as a precursor in synthesizing anti-cancer agents, interacting with cancer-related pathways .
  • Antimicrobial Studies : It has shown potential antimicrobial activity against certain bacterial strains, indicating its utility in developing new antibiotics .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study indicated that derivatives of this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
  • Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino group and the fluorophenyl ring play crucial roles in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate certain pathways, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Substituted Phenyl Ring Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference Implications References
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₀H₁₂ClF₂NO₂ 251.67 2,4-Difluorophenyl substituent Increased electronegativity; enhanced lipid solubility compared to mono-fluoro analog.
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl C₁₀H₁₃Cl₂NO₂ ~250.17 4-Chlorophenyl substituent Higher lipophilicity (Cl > F); potential for altered receptor binding.
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate HCl C₁₁H₁₃ClF₃NO₃ 299.67 4-Trifluoromethoxyphenyl group Strong electron-withdrawing effect; increased steric bulk.

Analysis :

  • Chlorination: Replacing fluorine with chlorine (C₁₀H₁₃Cl₂NO₂) increases lipophilicity (Cl logP ≈ 0.71 vs. F logP ≈ 0.14), favoring membrane permeability but possibly introducing toxicity risks .
  • Trifluoromethoxy Group: The trifluoromethoxy substituent (C₁₁H₁₃ClF₃NO₃) introduces steric hindrance and electron withdrawal, which may enhance binding specificity in enzyme inhibitors .
Positional Isomers
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference Implications References
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 Amino group at C2 instead of C3 Altered hydrogen-bonding geometry; potential for divergent biological activity.

Analysis: The 2-amino isomer (C₁₀H₁₃ClFNO₂) shares the same molecular formula as the target compound but positions the amino group on C2. This structural variation may disrupt interactions with chiral receptors or enzymes, as seen in analogues of phenylalanine derivatives .

Stereochemical Variants
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference Implications References
(3R)-Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 R-configuration at C3 Enantioselective activity in chiral environments (e.g., enzyme binding).
(3S)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl C₁₁H₁₆ClNO₃ 253.71 S-configuration; 4-methoxyphenyl Methoxy group enhances electron density; stereochemistry affects metabolic pathways.

Analysis :

  • Enantiomers : The R- and S-forms of the target compound (e.g., CAS 1217977-33-7 vs. 1246174-74-2) exhibit mirror-image pharmacology. For instance, the R-enantiomer may preferentially inhibit a target enzyme, while the S-form could be inactive or antagonistic .
Ester Group Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference Implications References
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ 265.69 Ethyl ester instead of methyl Increased lipophilicity; slower hydrolysis in vivo.

Analysis: Replacing the methyl ester with an ethyl group (C₁₁H₁₄ClF₂NO₂) extends the alkyl chain, enhancing lipid solubility (logP +0.5–1.0) and prolonging half-life due to reduced esterase susceptibility .

Biological Activity

Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological potential, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃ClFNO₂
  • Molecular Weight : 197.21 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Enhanced due to hydrochloride salt form

The presence of a fluorine atom in the para position of the phenyl ring is notable for enhancing lipophilicity and metabolic stability, which are crucial for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the fluorophenyl substituent play critical roles in binding interactions, potentially leading to modulation of various biological pathways. Research indicates that this compound may act as an inhibitor or activator depending on the target context.

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

  • Anticancer Activity : Preliminary studies suggest that it may serve as a precursor in the synthesis of anti-cancer agents. Its structural properties allow it to interact with cancer-related pathways, making it a candidate for further development.
  • Antimicrobial Studies : The compound has shown potential antimicrobial activity in vitro, particularly against certain bacterial strains. Comparative studies indicate that derivatives with similar structures exhibit varying degrees of efficacy .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-amino-3-(4-fluorophenyl)propanoateContains para-fluoro substituentSpecific configuration enhances potency
Methyl 3-amino-3-(phenyl)propanoateLacks fluorine atomMay exhibit different biological activity
Methyl 3-amino-2-(4-fluorophenyl)butanoateDifferent carbon chain lengthAffects pharmacokinetics
Methyl (S)-3-amino-3-(4-chlorophenyl)propanoateChlorine instead of fluorineAlters binding affinity

The fluorine atom's presence significantly impacts the compound's reactivity and interaction with biological targets, enhancing its profile compared to other derivatives.

Study on Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated a promising IC50 value, suggesting potential as an anti-cancer agent. Further studies are warranted to explore its efficacy in vivo.

Antimicrobial Activity Assessment

In antimicrobial assays, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of 3-amino-3-(4-fluorophenyl)propanoic acid with methanol under acidic conditions, followed by HCl salt formation. Optimization involves controlling stoichiometry (e.g., 1.2 equivalents of HCl for neutralization) and temperature (reflux at 60–70°C for 6–8 hours) to avoid side reactions like ester hydrolysis. Evidence from structurally similar compounds (e.g., methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride) suggests that inert atmospheres (N₂/Ar) improve yield by minimizing oxidation .
  • Key Parameters :

ParameterOptimal RangeReference
Temperature60–70°C
Reaction Time6–8 hours
HCl Equivalents1.1–1.3

Q. How can purity and structural integrity be validated post-synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA; retention time ~8.2 minutes (validated for analogous compounds) .
  • NMR : Confirm the ester methyl group (δ 3.6–3.8 ppm, singlet) and aromatic protons (δ 7.2–7.5 ppm, multiplet) .
  • Melting Point : Expected range 186–189°C (deviations indicate impurities) .

Q. What are the critical storage conditions to ensure compound stability?

  • Guidelines : Store at –20°C in airtight, light-protected containers under inert gas (argon). Aqueous solubility (4 mg/mL in H₂O) necessitates desiccant use to prevent hydrolysis .

Advanced Research Questions

Q. How does the fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine atom at the para position enhances electrophilicity of the adjacent carbonyl group, increasing susceptibility to nucleophilic attack (e.g., in peptide coupling). Comparative studies with non-fluorinated analogs show a 20–30% rate enhancement in aminolysis reactions .

Q. What strategies resolve enantiomeric impurities in the synthesis of chiral derivatives?

  • Resolution Methods :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers (resolution factor >1.5 observed in related compounds) .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiomeric excess (ee >98% reported for methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride) .

Q. How do pH and solvent polarity affect the compound’s stability in aqueous solutions?

  • Stability Data :

pH RangeHalf-Life (25°C)Degradation Pathway
2–4>48 hoursEster hydrolysis <5%
7–9<12 hoursRapid hydrolysis (~30%)
  • Use buffered solutions (pH 3–5) for in vitro assays. Acetonitrile/water mixtures (≥60% organic phase) minimize degradation .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : LogP ~1.8 (indicating moderate lipophilicity) and high plasma protein binding (>90%) via SwissADME .
  • Docking Studies : The fluorophenyl group interacts with hydrophobic pockets in target enzymes (e.g., aminopeptidases), as validated for analogs in PubChem BioAssay data .

Data Contradiction Analysis

Q. Discrepancies in reported solubility values: How to reconcile experimental vs. predicted data?

  • Issue : Experimental solubility in DMSO (>5 mg/mL) conflicts with predictions suggesting lower solubility due to the hydrochloride salt’s ionic character.
  • Resolution : The compound’s amphiphilic nature (polar amine vs. hydrophobic aryl group) allows higher solubility in polar aprotic solvents. Always validate with empirical measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
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Methyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride

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